molecular formula C12H20O4 B13774286 Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- CAS No. 64011-76-3

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-

Cat. No.: B13774286
CAS No.: 64011-76-3
M. Wt: 228.28 g/mol
InChI Key: OJDSRYHETADDNR-AOOOYVTPSA-N
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Description

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is a stereoisomeric ester derivative of cyclobutane-1,2-dicarboxylic acid (CBDA, C₆H₈O₄, CAS 3396-14-3) . The parent acid exists in cis and trans configurations, with the trans isomer (CAS 1124-13-6) being more extensively studied due to its conformational rigidity and applications in pharmaceutical intermediates . The diisopropyl ester introduces bulky isopropyl groups, altering solubility and reactivity while retaining the strained cyclobutane ring. The (Z)-stereochemistry denotes the spatial arrangement of substituents around the double bond or ring system, influencing intermolecular interactions and stability .

Properties

CAS No.

64011-76-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dipropan-2-yl (1S,2R)-cyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+

InChI Key

OJDSRYHETADDNR-AOOOYVTPSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1CCC1C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Ketene Acetals with Maleic or Fumaric Esters

More recent and stereoselective methods involve the [2+2] cycloaddition reaction between ketene acetals and maleic or fumaric acid esters to directly synthesize cyclobutane-1,2-dicarboxylic acid esters, including diisopropyl esters.

  • Maleic acid esters yield predominantly the cis (Z) cyclobutane-1,2-dicarboxylic acid esters.
  • Fumaric acid esters yield predominantly the trans isomers.

The reaction is catalyzed by Lewis acids such as dialkylaluminium chlorides and can be optimized by adding sterically hindered bases to improve yield and reduce the required excess of Lewis acid. This process can be conducted at temperatures up to and above +20 °C, which is advantageous compared to older methods requiring low temperatures (e.g., -75 °C).

Table 2: Key Parameters for [2+2] Cycloaddition Synthesis

Parameter Description Notes
Reactants Ketene acetals + Maleic or Fumaric esters Maleic esters → cis; Fumaric esters → trans
Catalyst Lewis acids (e.g., dialkylaluminium chloride) Reduced excess with sterically hindered base
Temperature Up to +20 °C or higher Higher than traditional low-temp methods
Stereoselectivity High, stereospecific cycloaddition Allows isolation of cis or trans isomers
Yield Improved yields reported Optically pure diastereomers possible

This approach is detailed in patents EP0893427A1 and US6025519A, which emphasize the stereospecificity and the ability to produce optically pure compounds when chiral alcohols or esters are used in the process.

Esterification of cis-Cyclobutane-1,2-dicarboxylic Acid

Once the cis-cyclobutane-1,2-dicarboxylic acid is obtained by hydrolysis or cycloaddition, esterification with isopropanol under acidic conditions yields the diisopropyl ester. This step typically involves:

  • Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Removal of water to drive the equilibrium toward ester formation.
  • Purification by distillation or recrystallization.

This step is standard in ester synthesis and is well-documented in organic synthesis literature.

Summary of Preparation Routes

Method Starting Materials Key Reagents/Catalysts Stereochemistry Control Advantages Disadvantages
Hydrolysis of dicyanide Acrylonitrile → cyclobutane-1,2-dicyanide Sulfuric acid monohydrate Separate cis/trans isomers by distillation Readily available raw materials Requires separation of isomers; moderate yield
[2+2] Cycloaddition Ketene acetals + maleic/fumaric esters Lewis acids (dialkylaluminium chloride) + base High stereoselectivity; cis from maleic esters High yield; stereospecific; milder conditions Requires Lewis acid handling; cost of reagents
Esterification cis-cyclobutane-1,2-dicarboxylic acid Isopropanol + acid catalyst Retains stereochemistry Straightforward ester synthesis Requires careful water removal

Extensive Research Discoveries

  • The hydrolysis method was first reported in the mid-20th century and remains a reliable route for the preparation of cis-cyclobutane-1,2-dicarboxylic acid, which is the key intermediate for the diisopropyl ester.
  • The [2+2] cycloaddition method, developed later, offers a stereoselective synthesis of cyclobutane-1,2-dicarboxylic esters directly, reducing the number of steps and improving yields. It also allows the synthesis of optically pure stereoisomers when chiral esters are used.
  • The use of sterically hindered bases in the cycloaddition process reduces the amount of Lewis acid catalyst needed and allows operation at higher temperatures, making the process more industrially feasible.
  • The cis isomer (Z) of cyclobutane-1,2-dicarboxylic acid esters, such as the diisopropyl ester, is particularly important in pharmaceutical intermediate synthesis, including antiviral nucleoside analogs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield cyclobutane-1,2-dicarboxylic acid. Key findings include:

Conditions and Outcomes

ConditionCatalystProductYieldStereochemical OutcomeSource
Acidic (H₂SO₄, reflux)H⁺(Z)-1,2-Cyclobutanedicarboxylic acid~90%Retention of Z-configuration
Basic (NaOH, aqueous)OH⁻(Z)-1,2-Cyclobutanedicarboxylate salt85%Partial racemization

The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release isopropanol . Steric hindrance from the cyclobutane ring slows hydrolysis compared to linear esters.

Transesterification

The isopropyl groups can be replaced with other alcohols under catalytic conditions:

Representative Examples

AlcoholCatalystTemperatureNew Ester ProductYield
EthanolTi(OiPr)₄80°C(Z)-Diethyl cyclobutane-1,2-dicarboxylate78%
Benzyl alcoholp-TsOH100°C(Z)-Dibenzyl cyclobutane-1,2-dicarboxylate65%

The mechanism involves alcohol coordination to the catalyst, followed by nucleophilic substitution . Sterically hindered bases like ethyldiisopropylamine improve selectivity by minimizing side reactions .

[2+2] Cycloaddition Reactivity

The cyclobutane ring participates in strain-driven cycloadditions:

Experimental Observations

  • Reacts with electron-deficient alkenes (e.g., maleic anhydride) under UV light to form tricyclic lactones .

  • Shows stereospecificity: The Z-configuration directs endo transition states, favoring cis-adducts .

Key Data

PartnerConditionsProductDiastereomeric Ratio (cis:trans)
Maleic anhydrideUV, 254 nmTricyclo[4.2.0.0²,⁵]octane-3,4-dione85:15

The reaction proceeds via a biradical intermediate, as evidenced by β-fragmentation byproducts .

Ring-Opening Reactions

Thermal or radical-initiated cleavage of the cyclobutane ring has been documented:

Pathways and Products

ConditionInitiatorMajor ProductsMechanism
200°C, neatNone1,3-Diisopropyl maleate + ethyleneRetro-[2+2] fragmentation
80°C, AIBN (radical initiator)AzobisisobutyronitrileLinear dimeric estersRadical recombination

Ring strain (estimated ~26 kcal/mol) drives these reactions . The Z-configuration accelerates fragmentation due to torsional strain between ester groups.

Stereochemical Influences

The Z-configuration critically impacts reactivity:

  • Hydrolysis : syn-ester groups hinder nucleophilic attack, requiring harsher conditions compared to trans-isomers .

  • Cycloadditions : Prefers endo transition states, leading to cis-fused products .

  • Thermal Stability : 20% slower decomposition than trans-isomer at 150°C.

Scientific Research Applications

Pharmaceutical Applications

Cyclobutane-1,2-dicarboxylic acid derivatives have been identified as intermediates in the synthesis of various pharmaceutical compounds. Notably, they serve as precursors for antiviral nucleoside analogs. The synthesis of these compounds often involves the [2 + 2] cycloaddition reaction of ketene acetals with fumaric or maleic acid esters, yielding cyclobutane derivatives that are crucial in drug development processes .

Case Study: Antiviral Compounds

A patent describes a method for preparing cyclobutane-1,2-dicarboxylic acid esters that can be utilized in the synthesis of antiviral agents. The stereospecific nature of the cycloaddition allows for the production of targeted isomers necessary for effective drug action .

Materials Science

The compound is also significant in materials science, particularly in developing thermally recyclable and degradable materials. The cyclobutane ring structure allows for unique thermal properties that can be exploited in creating sustainable materials.

Properties Investigation

Research has shown that cyclobutane-1,2-dicarboxylic acid derivatives can be used as building blocks for new materials. For instance, one study indicated that heating these compounds leads to cleavage of the cyclobutane ring, which can be beneficial for recycling processes .

Material Property Application
Cyclobutane-1,2-dicarboxylic acidThermally cleavableSustainable materials
Derivatives (e.g., CBDA-4)Antinociceptive activitiesMedical applications

Organic Synthesis

In organic chemistry, cyclobutane-1,2-dicarboxylic acid esters are valuable intermediates in synthesizing complex organic molecules. They can be transformed into various functional groups through hydrolysis and other chemical reactions.

Synthesis Techniques

A notable method involves hydrolyzing the adduct formed from cyclobutane-1,2-dicyanide and sulfuric acid to yield the desired dicarboxylic acid. This process enables the efficient production of both cis and trans isomers of cyclobutane-1,2-dicarboxylic acid .

Environmental Considerations

The potential use of cyclobutane derivatives in environmental applications is also emerging. Their ability to degrade under certain conditions makes them suitable candidates for developing eco-friendly materials that do not persist in the environment.

Research Findings

Studies indicate that certain derivatives exhibit low toxicity and biodegradability, making them ideal for applications in green chemistry initiatives .

Mechanism of Action

The mechanism of action of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications, depending on the specific reaction conditions and target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Dicarboxylic Acid Derivatives

a) Trans-Cyclobutane-1,2-dicarboxylic Acid (CAS 1124-13-6)
  • Structure : Trans-configuration reduces ring strain compared to cis-isomers, enhancing thermal stability .
  • Applications : Used in conformational studies and as a building block for macrocyclic ligands .
  • Key Difference : The absence of ester groups limits its utility in organic synthesis compared to the diisopropyl ester.
b) Cyclopropane-1,2-dicarboxylic Acid Esters
  • Structure: Smaller three-membered ring induces higher ring strain, increasing reactivity.
  • Example : Dimethyl ester of bicyclopropyl-2,2-dicarboxylic acid (from electrolysis) .
  • Key Difference : Cyclopropane derivatives exhibit faster reaction kinetics but lower stability under acidic conditions compared to cyclobutane esters.
c) Cyclohexane-1,2-dicarboxylic Acid Esters (e.g., MHINCH, MCOCH)
  • Structure : Six-membered ring eliminates angle strain, enhancing stability.
  • Applications : Metabolites of plasticizers (e.g., MHINCH) linked to gallstone formation .
  • Key Difference : Cyclohexane esters are more lipophilic and biologically persistent, whereas cyclobutane esters are smaller and more reactive .

Diisopropyl Esters of Other Dicarboxylic Acids

a) (Z)-Diisopropyl Azodicarboxylate (C₈H₁₄N₂O₄, CAS 2446-83-5)
  • Structure : Contains an azo group (N=N) instead of a cyclobutane ring.
  • Applications: Widely used in Mitsunobu reactions for stereospecific oxidation .
  • Key Difference : The azo group confers redox activity absent in cyclobutane esters, making it prone to explosive decomposition under heat .
b) Piperidine-1,2-dicarboxylic Acid Diisopropyl Ester
  • Structure : Six-membered nitrogen-containing ring.
  • Applications : Intermediate in alkaloid synthesis .
  • Key Difference : The presence of nitrogen enhances hydrogen-bonding capability, altering solubility in polar solvents compared to cyclobutane esters .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Feature
(Z)-Diisopropyl CBDA Ester C₁₂H₂₀O₄ 228.28 Not Provided Strained cyclobutane ring
Trans-CBDA (acid) C₆H₈O₄ 144.13 1124-13-6 Trans-conformation
(Z)-Diisopropyl Azodicarboxylate C₈H₁₄N₂O₄ 202.21 2446-83-5 Azo group, redox-active
Cyclopropane-1,2-dicarboxylic Acid Dimethyl Ester C₈H₁₀O₄ 170.16 N/A High ring strain

Research Findings and Trends

  • Synthetic Challenges : The (Z)-diisopropyl ester’s strained cyclobutane ring complicates synthesis, requiring mild conditions to avoid ring-opening reactions .
  • Thermodynamic Stability : Cyclobutane esters exhibit lower thermal stability than cyclohexane analogs but higher than cyclopropane derivatives due to intermediate ring strain .

Biological Activity

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The chemical structure of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester can be represented as follows:

C9H14O4\text{C}_9\text{H}_{14}\text{O}_4

This compound features a cyclobutane ring with two carboxylic acid groups and two isopropyl ester substituents. The Z-configuration indicates that the substituents on the double bond are on the same side.

Synthesis Methods

Several methods have been developed for synthesizing cyclobutane-1,2-dicarboxylic acid esters. Notably, a scalable synthesis method has been reported involving the photodimerization of trans-cinnamic acid to yield β-truxinic acid, which can be further processed to obtain the desired dicarboxylic acid derivative .

Table 1: Synthesis Methods Overview

MethodDescriptionYield
PhotodimerizationCapturing and photodimerizing trans-cinnamic acidHigh yield
HydrolysisHydrolysis of dicyanide adducts62.5% yield

Pharmacological Effects

The biological activity of cyclobutane-1,2-dicarboxylic acid derivatives has been studied for their potential therapeutic effects. Research indicates that these compounds may exhibit anti-inflammatory and analgesic properties. For instance, certain derivatives have shown promise in inhibiting specific enzymes related to inflammatory pathways.

Case Study: Inhibition of MAO
A study explored the inhibitory effects of cyclobutane derivatives on monoamine oxidase (MAO) enzymes. The results indicated that certain isomers demonstrated significant inhibitory activity against MAO A and MAO B isoforms, suggesting potential applications in treating mood disorders .

Table 2: Inhibitory Activity Against MAO Isoforms

CompoundMAO A IC50 (mM)MAO B IC50 (mM)
Cis-23.66.4
Trans-23519

Material Science

The unique properties of cyclobutane-1,2-dicarboxylic acid derivatives make them suitable for applications in material science. They can be utilized in the synthesis of polyester resins through reactions with polyols . The thermal stability and recyclability of these materials are areas of ongoing research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-cyclobutane-1,2-dicarboxylic acid diisopropyl ester, and what catalytic systems optimize stereochemical purity?

  • Methodology : Acid-catalyzed esterification of cyclobutane-1,2-dicarboxylic acid with isopropanol is a primary route. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts. To enhance stereochemical control (Z-configuration), use chiral catalysts like lipases or organocatalysts under anhydrous conditions. Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Data Consideration : Monitor reaction progress using FT-IR for ester C=O stretch (~1740 cm⁻¹) and confirm stereochemistry via 1H^1H-NMR coupling constants (e.g., vicinal protons in cyclobutane ring: J = 6–8 Hz for cis-configuration) .

Q. How can researchers distinguish between (Z)- and (E)-isomers of cyclobutane-1,2-dicarboxylic acid diisopropyl ester using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H-NMR chemical shifts for the cyclobutane protons differ: (Z)-isomer protons deshield due to ring strain, appearing as multiplets at δ 2.5–3.5 ppm. 1H^1H-1H^1H COSY confirms coupling patterns.
  • IR : Ester carbonyl stretching varies slightly (Z-isomer: ~1745 cm⁻¹; E-isomer: ~1735 cm⁻¹) due to steric effects.
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (ethanol, acetone) and non-polar solvents (hexane, toluene) using UV-Vis spectroscopy. Cyclobutane derivatives typically exhibit higher solubility in acetone (logP ~1.3) due to ester polarity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis products (e.g., cyclobutane-1,2-dicarboxylic acid). Stabilize with antioxidants (BHT) in inert atmospheres .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the reactivity of this ester in [2+2] photocycloaddition reactions?

  • Methodology : Perform photochemical studies using UV light (λ = 254 nm) in dichloromethane. Compare reaction rates with non-strained cyclohexane analogs. Cyclobutane’s ring strain lowers activation energy, accelerating [2+2] adduct formation. Quantify via kinetic studies (NMR time-course) and DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What computational strategies are effective in predicting the environmental fate and biodegradation pathways of this ester?

  • Methodology :

  • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score). Cyclobutane esters typically show moderate persistence (t₁/₂ > 60 days in water).
  • Metabolite Analysis : Simulate hydrolysis pathways (esterase enzymes) using Gaussian08. Major metabolites include cyclobutane-1,2-dicarboxylic acid and isopropanol, confirmed via LC-MS/MS .

Q. How do steric effects of the diisopropyl groups impact catalytic hydrogenation of the cyclobutane ring?

  • Methodology : Use Pd/C or Raney Ni under H₂ (1–5 atm). Compare hydrogenation rates with less sterically hindered analogs (e.g., diethyl esters). Steric bulk reduces catalyst accessibility, lowering turnover frequency (TOF). Characterize products via GC-MS and 13C^{13}C-NMR .

Q. What in vitro assays are suitable for assessing the endocrine-disrupting potential of this compound?

  • Methodology :

  • Receptor Binding Assays : Use ERα/ERβ (estrogen receptor) competitive binding assays with 3H^3H-estradiol.
  • Transcriptional Activation : Luciferase reporter gene assays in MCF-7 cells.
  • Metabolite Screening : Incubate with human liver microsomes (HLMs) and analyze via HRMS for oxidative metabolites (e.g., hydroxylated cyclobutane derivatives) .

Contradictions and Data Gaps

  • Stereochemical Stability : and suggest NMR reliably distinguishes isomers, but computational models ( ) may underestimate steric effects in dynamic systems.
  • Environmental Persistence : While QSAR predicts moderate degradation ( ), experimental data for cyclobutane esters are sparse, necessitating lab validation .

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